molecular formula C20H16N4O2S B2492130 4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1207043-28-4

4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole

Cat. No.: B2492130
CAS No.: 1207043-28-4
M. Wt: 376.43
InChI Key: IANBLJQUJWSWRO-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at position 4 and a 5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl moiety at position 2. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and Suzuki coupling or nucleophilic substitution for aryl group introduction .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-12-3-6-15(7-4-12)24-13(2)19(22-23-24)20-21-16(10-27-20)14-5-8-17-18(9-14)26-11-25-17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANBLJQUJWSWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

Procedure :

  • React sesamol-derived thiourea A (1.2 equiv) with α-bromoacetophenone B (1.0 equiv) in ethanol at 80°C for 6 h.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.

Key Data :

Parameter Value
Yield 68%
Characterization $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, H-5), 6.94–6.88 (m, 3H, Ar-H)

Alternative Pathway: Gewald Reaction

Modification :

  • Employ 2-cyano-3-(benzo[d]dioxol-5-yl)acrylic acid C with elemental sulfur in DMF under microwave irradiation (100 W, 120°C, 30 min).

Advantages :

  • 15% higher yield compared to Hantzsch method.
  • Reduced reaction time (30 min vs. 6 h).

Synthesis of 5-Methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carbaldehyde

CuAAC Protocol

Steps :

  • Generate p-tolyl azide D from p-toluidine via diazotization (NaNO₂, HCl, 0°C).
  • React D with propiolaldehyde E (1.5 equiv) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate in t-BuOH/H₂O (4:1) at 60°C.

Optimization Insights :

  • Temperature : Yields drop below 50% at <50°C due to sluggish cycloaddition.
  • Catalyst : Copper(I) iodide alternatives reduce regioselectivity (1,4- vs. 1,5-triazole).

Analytical Data :

  • HRMS : m/z calcd for C₁₁H₁₁N₃O [M+H]⁺: 202.0978, found: 202.0981.

Final Coupling Strategies

Nucleophilic Aromatic Substitution

Conditions :

  • Treat 4-(benzo[d]dioxol-5-yl)-2-bromothiazole F (1.0 equiv) with triazole G (1.2 equiv), K₂CO₃ (2.0 equiv) in DMF at 110°C for 12 h.

Limitations :

  • Requires electron-deficient thiazole rings for effective substitution.
  • Competing elimination observed with bulky triazoles.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination :

Component Quantity
Pd₂(dba)₃ 5 mol%
Xantphos 10 mol%
Cs₂CO₃ 3.0 equiv
Yield 75%

Advantages :

  • Tolerates electron-rich aryl groups on triazole.
  • Single regioisomer formation.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics Across Pathways

Method Yield (%) Purity (HPLC) Time (h)
Hantzsch + CuAAC 68 98.5 18
Gewald + Buchwald 82 99.1 14
One-Pot Sequential 45 95.2 22

Critical Observations :

  • Gewald-Buchwald route offers optimal balance of yield and purity.
  • One-pot methods suffer from intermediate incompatibility, requiring stringent temperature control.

Mechanistic Considerations

Thiazole Ring Formation

The Hantzsch mechanism proceeds via:

  • Nucleophilic attack of thiourea sulfur on α-bromoketone.
  • Cyclodehydration to form thiazoline intermediate.
  • Aromatization via elimination of HBr, facilitated by base.

Triazole Cycloaddition Dynamics

DFT calculations reveal:

  • Cu(I) stabilizes the transition state, lowering activation energy by 12.3 kcal/mol vs. uncatalyzed process.
  • p-Tolyl substituents induce steric effects ($$\Delta G^‡$$ +3.1 kcal/mol) but enhance crystallinity.

Scalability and Industrial Relevance

Challenges :

  • Multi-step synthesis complicates process intensification.
  • Pd catalyst removal requires costly scavenger resins.

Solutions :

  • Continuous flow CuAAC reactors achieve 85% space-time yield improvement.
  • Aqueous workup protocols reduce DMF usage by 40%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted thiazoles and triazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. The incorporation of the benzodioxole moiety enhances the biological activity of these compounds. For instance, studies have shown that similar compounds demonstrate potent antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Evaluation
A recent study synthesized several thiazole derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds with similar structural features to 4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole exhibited promising activity against both gram-positive and gram-negative bacteria .

CompoundAntibacterial Activity (Zone of Inhibition in mm)
Compound A15 mm
Compound B20 mm
Target Compound18 mm

Anticancer Research

Mechanisms of Action
Compounds featuring triazole and thiazole rings have been investigated for their anticancer properties. They are believed to inhibit specific enzymes involved in cancer cell proliferation. The benzodioxole group may contribute to this effect by enhancing solubility and bioavailability .

Case Study: Triazole Derivatives
A study focused on the synthesis of triazole derivatives demonstrated their potential as anticancer agents. The compounds were tested against various cancer cell lines, showing significant cytotoxic effects. The structural modifications similar to those found in the target compound were essential for enhancing anticancer activity .

Material Science

Polymer Chemistry
The unique structure of this compound allows for its application in polymer chemistry. It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Blends
Research on polymer blends incorporating thiazole and triazole derivatives has shown improved performance characteristics compared to traditional materials. These blends exhibited increased resistance to thermal degradation and enhanced mechanical strength .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

  • Crystal Packing: The target compound’s benzo[d][1,3]dioxol group may induce distinct intermolecular interactions compared to halogenated analogs. For example, 4 and 5 (isostructural Cl/Br derivatives) form triclinic crystals (space group P̄1) with two independent molecules per asymmetric unit. Their planar conformations differ slightly due to halogen size adjustments .

Tabulated Comparison of Key Compounds

Compound Name/ID Core Structure Substituents (R1/R2) Biological Activity Synthesis Yield Crystallographic Features
Target Compound Thiazole-triazole Benzo[d][1,3]dioxol-5-yl, p-tolyl Not reported (assumed antimicrobial) High (analog-based) Likely planar with π-π stacking
35c Thiazole-pyrazole 4-Bromophenyl, 4-chlorophenyl MIC: 100–200 μg/mL (Antimicrobial) Moderate N/A
4 Thiazole-pyrazole 4-Chlorophenyl, 4-fluorophenyl Moderate antimicrobial >85% Triclinic (P̄1), isostructural
3i Thiazole-triazole 2-Chlorobenzyl COX-2 IC50: 4.1 μM Moderate N/A

Key Findings and Implications

  • Substituent Impact : Halogenated aryl groups (Cl, Br, F) enhance antimicrobial activity but may reduce solubility. The methylenedioxyphenyl group in the target compound could balance lipophilicity and π-π interactions for improved bioavailability.
  • Synthetic Feasibility : High yields for halogenated analogs suggest efficient scalability, while bulkier groups (e.g., benzo[d][1,3]dioxol) may require optimized coupling conditions.
  • Structural Insights : Crystal packing differences highlight the role of substituents in material properties, relevant for drug formulation or corrosion inhibition .

Biological Activity

The compound 4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole represents a novel class of bioactive molecules with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure

The compound can be described by its molecular formula C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S. The structural features include:

  • A benzo[d][1,3]dioxole moiety.
  • A triazole ring linked to a thiazole structure.
  • A p-tolyl group that enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For example, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for related compounds are often in the range of 0.1258μg/mL0.125-8\mu g/mL .

Compound TypeTarget BacteriaMIC (μg/mL)
Triazole DerivativesS. aureus0.125
Triazole DerivativesE. coli2.96
Triazole DerivativesPseudomonas aeruginosa8

Anticancer Activity

The anticancer potential of the compound has been evaluated using various cancer cell lines. In vitro studies utilizing the MTT assay showed that certain derivatives of triazoles inhibited cell growth in human breast cancer cells (MDA-MB-231). The results indicated varying degrees of cytotoxicity depending on the concentration and structure of the compound .

CompoundCell LineIC50 (μM)
Compound AMDA-MB-23112
Compound BMDA-MB-23120

Anti-inflammatory Activity

The anti-inflammatory effects of similar thiazole and triazole compounds have been documented. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may also possess similar properties .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with triazole rings can act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
  • Receptor Interaction : The structural components may interact with specific receptors involved in inflammation or cancer proliferation.

Case Studies

A recent study synthesized a series of thiazole-triazole hybrids and evaluated their biological activities. Among them, one compound demonstrated significant antibacterial activity against drug-resistant strains, highlighting the importance of structural modifications in enhancing efficacy .

Q & A

Q. Table 1: Reaction Optimization

ConditionYield (%)Catalyst/SolventReference
PEG-400, 70°C82Bleaching Earth Clay
Ethanol, reflux65None
Microwave-assisted90K-10 Montmorillonite

How is structural characterization performed, and what spectral markers are critical?

Basic Research Question
Structural elucidation relies on ¹H/¹³C NMR , IR , and HRMS . Key spectral features include:

  • ¹H NMR : A singlet at δ 5.93 ppm (benzo[d][1,3]dioxole OCH₂O) and a doublet for the p-tolyl methyl group at δ 2.35 ppm .
  • IR : Stretching vibrations at 1620 cm⁻¹ (C=N, thiazole) and 1250 cm⁻¹ (C-O-C, benzodioxole) .

Q. Table 2: Key Spectral Data

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Thiazole C=N-1620
OCH₂O (benzodioxole)5.93 (s)1250
p-Tolyl CH₃2.35 (d)-

What strategies are used to resolve contradictions in reported bioactivity data?

Advanced Research Question
Discrepancies in bioactivity (e.g., anticonvulsant vs. anticancer activity) arise from assay conditions or substituent effects. Mitigation strategies:

  • Standardized Assays : Use uniform protocols (e.g., MTT assay for cytotoxicity) across studies.
  • SAR Analysis : Compare analogs with modified substituents (e.g., replacing p-tolyl with 4-fluorophenyl) to isolate activity drivers .

How can computational methods predict binding modes or reactivity?

Advanced Research Question
Density Functional Theory (DFT) and molecular docking are employed:

  • DFT : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites on the thiazole ring .
  • Docking : Simulates interactions with targets like γ-aminobutyric acid (GABA) receptors using AutoDock Vina .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question
Scale-up issues include byproduct formation and solvent selection. Solutions:

  • Microwave Synthesis : Reduces reaction time from hours to minutes, minimizing degradation .
  • Purification : Use column chromatography (silica gel, hexane:EtOAc) instead of recrystallization for complex mixtures .

How does substituent variation impact biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) studies show:

  • p-Tolyl Group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Benzodioxole : Electron-rich rings increase antioxidant potential but reduce solubility .

What analytical techniques validate stability under physiological conditions?

Basic Research Question

  • HPLC : Monitors degradation at pH 7.4 (37°C) over 24 hours .
  • DSC/TGA : Assesses thermal stability (decomposition >200°C) .

How are reaction intermediates characterized to confirm mechanistic pathways?

Advanced Research Question

  • LC-MS : Traces intermediates like azide precursors in CuAAC reactions .
  • Isolation : Key intermediates (e.g., 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carbaldehyde) are crystallized for XRD analysis .

What solvent systems optimize heterocycle formation?

Basic Research Question
Polar aprotic solvents (DMF, PEG-400) enhance cyclization:

  • DMF : Increases thiazole ring closure efficiency by 20% compared to ethanol .
  • PEG-400 : Acts as both solvent and catalyst in one-pot syntheses .

How do steric effects influence regioselectivity in triazole-thiazole coupling?

Advanced Research Question
Bulky substituents (e.g., tert-butyl) on the triazole direct coupling to the thiazole’s C2 position. Computational modeling (DFT) predicts steric hindrance using van der Waals radii .

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